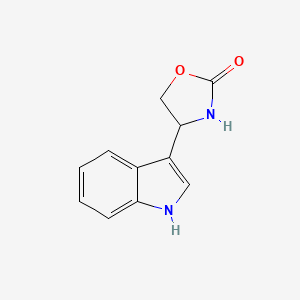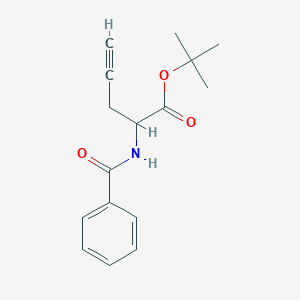![molecular formula C31H27NO3P2 B12550944 Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide CAS No. 148215-50-3](/img/structure/B12550944.png)
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is a complex organic compound with the molecular formula C29H23NP2O It is known for its unique structure, which includes a pyridine ring substituted with diphenylphosphinyl groups at the 2 and 6 positions, and an additional oxygen atom bonded to the nitrogen atom in the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide typically involves the reaction of pyridine derivatives with diphenylphosphine oxides. One common method includes the use of 2,6-dibromopyridine as a starting material, which undergoes a substitution reaction with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove the oxygen atom bonded to the nitrogen, reverting to its parent pyridine derivative.
Substitution: The diphenylphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while reduction can produce simpler pyridine compounds .
Applications De Recherche Scientifique
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2,6-bis(diphenylphosphino)-: Similar structure but lacks the oxygen atom bonded to the nitrogen.
2,6-Bis(diphenylphosphino)pyridine: Another similar compound with diphenylphosphino groups but without the oxygen atom.
2,6-Bis[(diphenylphosphinyl)methyl]pyridine: Similar but without the 1-oxide functionality.
Uniqueness
The presence of the oxygen atom bonded to the nitrogen in Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide makes it unique compared to its analogs. This structural feature can influence its reactivity, stability, and ability to form complexes with metal ions, making it particularly valuable in specific catalytic and material science applications .
Propriétés
Numéro CAS |
148215-50-3 |
|---|---|
Formule moléculaire |
C31H27NO3P2 |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
Clé InChI |
MWRHLMDSJCAWET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
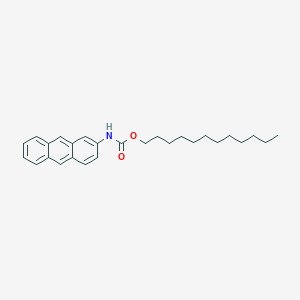
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
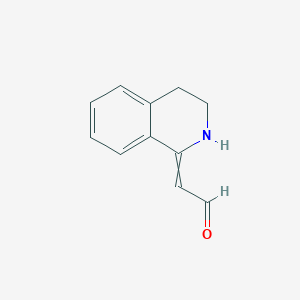

![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
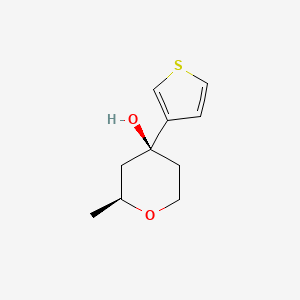
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
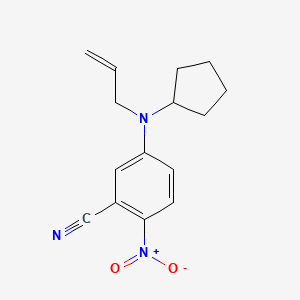
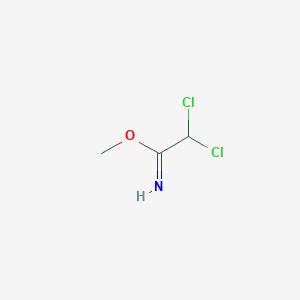
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
